2-chloro-4,6-difluorobenzyl amine
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-chloro-4,6-difluorobenzyl amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using reagents like palladium catalysts.
Wissenschaftliche Forschungsanwendungen
2-chloro-4,6-difluorobenzyl amine is used extensively in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals . Its unique structure allows for the exploration of various chemical pathways and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-chloro-4,6-difluorobenzyl amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-chloro-4,6-difluorobenzyl amine include:
(2-Chloro-4,5-difluorophenyl)methanamine: This compound has a similar structure but with the fluoro groups positioned differently on the phenyl ring.
(2,4-Difluorophenyl)methanamine: Lacks the chloro substituent, which can affect its reactivity and applications.
The unique combination of chloro and difluoro substituents in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H6ClF2N |
---|---|
Molekulargewicht |
177.58 g/mol |
IUPAC-Name |
(2-chloro-4,6-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H,3,11H2 |
InChI-Schlüssel |
VPVDKGUUBKZISU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CN)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.